2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
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Overview
Description
2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenyl, phenylsulfonyl, and trifluoromethylphenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common approach includes the formation of the pyrimidine core followed by the introduction of the phenyl, phenylsulfonyl, and trifluoromethylphenylsulfanyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the sulfonyl group.
Substitution: The trifluoromethylphenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine
- 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene
Uniqueness
2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is unique due to its combination of a pyrimidine core with phenyl, phenylsulfonyl, and trifluoromethylphenylsulfanyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S2/c24-23(25,26)17-10-7-11-18(14-17)31-22-20(32(29,30)19-12-5-2-6-13-19)15-27-21(28-22)16-8-3-1-4-9-16/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSVYEWCFWYQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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